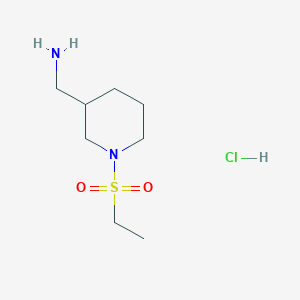

(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride

Description

(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a piperidine derivative featuring an ethylsulfonyl substituent at the 1-position of the piperidine ring and a methanamine group at the 3-position, with a hydrochloride counterion.

Properties

Molecular Formula |

C8H19ClN2O2S |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

(1-ethylsulfonylpiperidin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-5-3-4-8(6-9)7-10;/h8H,2-7,9H2,1H3;1H |

InChI Key |

OYXVDCHPDNIKFV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride under basic conditions.

Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group or the methanamine moiety.

Substitution: The piperidine ring can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared below with derivatives from the evidence:

Key Observations :

- Ethylsulfonyl vs.

- Positional Isomerism : Methanamine at the 3-position (target compound) versus 2-position () alters piperidine ring geometry, affecting binding to flat or deep receptor pockets.

- Aromatic vs. Sulfonyl Substituents : The 4-methylbenzyl group in CAS 1303967-55-6 introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility compared to sulfonyl groups .

Physicochemical Properties

Data from analogs suggest trends:

- Solubility : Sulfonyl groups (e.g., ethylsulfonyl, methylsulfonyl) improve aqueous solubility compared to hydrophobic aromatic substituents (e.g., 4-methylbenzyl) due to polar sulfone moieties .

- Lipophilicity (LogP) :

- Methylbenzyl derivative (CAS 1303967-55-6): Estimated higher LogP (~2.5–3.0) due to aromaticity.

- Ethylsulfonyl derivative: Moderate LogP (~1.5–2.0) balancing hydrophilicity and lipophilicity.

- Molecular Weight : Ethylsulfonyl derivatives (~250–300 g/mol) are lighter than bis-benzyl analogs (e.g., BD214888: ~359 g/mol), favoring better drug-likeness .

Biological Activity

(1-(Ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an ethylsulfonyl group and a methanamine moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

The biological activity of (1-(ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating efficacy against certain bacterial strains.

- Anticancer Properties : Research indicates that the compound may exhibit cytotoxic effects on cancer cell lines, contributing to its evaluation as a potential anticancer agent.

- Inflammation Modulation : The compound has been implicated in the modulation of inflammatory pathways, particularly through the inhibition of key enzymes involved in inflammation.

Understanding the mechanisms through which (1-(ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride exerts its effects is crucial for therapeutic applications:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as calmodulin-dependent kinases, which play a role in various cellular processes including inflammation and cell proliferation.

- Impact on Cell Signaling Pathways : It could modulate signaling pathways associated with cancer progression and immune responses.

- Interaction with Receptors : Potential interactions with specific receptors involved in pain and inflammation have been suggested.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of (1-(ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride demonstrated that it significantly inhibited the growth of MCF-7 breast cancer cells. The IC50 value was reported at approximately 2.3 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 3.23 µg/mL) .

Case Study 2: Inflammation Modulation

In vitro assays showed that the compound reduced IL-1β release by approximately 19% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent . This aligns with findings from other studies that highlight the importance of piperidine derivatives in modulating inflammatory responses.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of (1-(ethylsulfonyl)piperidin-3-yl)methanamine hydrochloride. Preliminary data indicate favorable bioavailability and low toxicity levels, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.